molecular formula C11H14N2O3S B4842910 3-(1-pyrrolidinylsulfonyl)benzamide

3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No.: B4842910
M. Wt: 254.31 g/mol
InChI Key: HQPXQVZTSAALHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Pyrrolidinylsulfonyl)benzamide is a benzamide derivative characterized by a pyrrolidine sulfonyl group at the third position of the benzamide scaffold. Its molecular formula is C₁₁H₁₄N₂O₃S, with a molecular weight of 254.30 g/mol (calculated from standard atomic weights). The pyrrolidine ring (a 5-membered nitrogen-containing heterocycle) confers conformational rigidity and influences pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c12-11(14)9-4-3-5-10(8-9)17(15,16)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPXQVZTSAALHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between 3-(1-pyrrolidinylsulfonyl)benzamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Source/Application
This compound C₁₁H₁₄N₂O₃S 254.30 Pyrrolidine sulfonyl at C3 Hypothetical base structure
N-(2,4-Difluorophenyl)-3-(1-pyrrolidinylsulfonyl)benzamide C₁₇H₁₆F₂N₂O₃S 366.38 2,4-Difluorophenyl amide at N1 Neuroleptic/antipsychotic candidate
3-(1-Azepanylsulfonyl)-4-chloro-N-(3-pyridinyl)benzamide C₁₉H₂₀ClN₃O₃S 405.89 Azepane sulfonyl (7-membered ring), Cl at C4, pyridinyl at N1 Enzyme inhibitor (e.g., kinase targeting)
PF-06465469 C₃₀H₃₃N₇O₂ 523.63 Pyrazolo-pyrimidinyl and indolyl substituents Kinase inhibitor (clinical trial candidate)
3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide C₂₄H₂₂N₈O₂ 454.50 Quinazolinone-purine hybrid Anticancer/antimetabolite

Key Structural and Functional Differences

Heterocyclic Sulfonyl Groups :

  • The pyrrolidinylsulfonyl group (5-membered ring) in the base compound contrasts with the azepanylsulfonyl group (7-membered ring) in . Larger rings like azepane may enhance binding to hydrophobic enzyme pockets but reduce solubility .
  • Fluorine substituents (e.g., in N-(2,4-difluorophenyl) derivative) increase lipophilicity and metabolic stability, making such derivatives more suited for CNS-targeting drugs .

Pharmacological Implications: Chlorine and pyridinyl groups in ’s compound suggest dual functionality: halogen atoms improve electrophilic reactivity (e.g., covalent binding to enzymes), while pyridinyl enhances π-π stacking in active sites . Quinazolinone-purine hybrids () exhibit anticancer activity via DNA intercalation or topoisomerase inhibition, a mechanism absent in simpler benzamides .

Molecular Weight and Complexity :

  • PF-06465469 (MW 523.63) exemplifies high-complexity benzamides with extended substituents, likely improving target specificity but posing challenges in synthetic scalability and oral bioavailability .

Challenges in Differentiation

Benzamide derivatives often share overlapping physicochemical properties, complicating analytical differentiation. For example:

  • Mass spectrometry (m/z) overlaps occur between derivatives with similar core structures (e.g., reports m/z = 455 for a quinazolinone-benzamide, close to simpler analogues) .
  • Chromatographic separation of neuroleptics like amisulpride and sulpiride () requires ultra-high-performance liquid chromatography (UHPLC) due to minor structural variances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-pyrrolidinylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-(1-pyrrolidinylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.